![molecular formula C20H17N3O B2443824 N-([3,3'-ビピリジン]-5-イルメチル)シンナムアミド CAS No. 2321352-74-1](/img/structure/B2443824.png)
N-([3,3'-ビピリジン]-5-イルメチル)シンナムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide, which includes a bipyridine moiety and a cinnamamide group, makes it an interesting subject for scientific research.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
作用機序
Target of Action
The primary target of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides such as starch and glycogen .
Mode of Action
N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction prevents the enzyme from breaking down complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .
Biochemical Pathways
The action of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of complex carbohydrates into glucose in the small intestine . This results in a decrease in the rate of glucose absorption, leading to a reduction in postprandial blood glucose levels .
Pharmacokinetics
It has been suggested that the compound exhibits acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .
Result of Action
The inhibition of α-glucosidase by N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide leads to a decrease in the rate of glucose absorption in the small intestine . This results in a reduction in postprandial blood glucose levels, which could be beneficial in the management of conditions such as diabetes mellitus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide typically involves the reaction of 3,3’-bipyridine-5-carboxaldehyde with cinnamic acid derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium or copper-based catalysts, and the reaction is often performed in an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be optimized using continuous-flow microreactors. This method allows for better control over reaction parameters, leading to higher efficiency and scalability. Enzymatic catalysis using immobilized enzymes such as Lipozyme® TL IM has also been explored for the production of cinnamamides, offering a greener and more sustainable approach .
化学反応の分析
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bipyridine moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can yield quinones, while reduction can produce amines or alcohols .
類似化合物との比較
N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be compared with other cinnamamide derivatives and related compounds:
Nicotinamide derivatives: These compounds share a similar amide structure but differ in their biological activities and applications.
Benzamide derivatives: Benzamides are structurally related but have different pharmacological properties and uses.
Other cinnamamide derivatives: Various cinnamamide derivatives have been synthesized and studied for their antimicrobial, anticancer, and anti-inflammatory activities.
The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide lies in its bipyridine moiety, which provides additional binding sites and enhances its biological activity compared to other cinnamamide derivatives .
特性
IUPAC Name |
(E)-3-phenyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(9-8-16-5-2-1-3-6-16)23-13-17-11-19(15-22-12-17)18-7-4-10-21-14-18/h1-12,14-15H,13H2,(H,23,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEKFKBWMDYCIS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2443741.png)
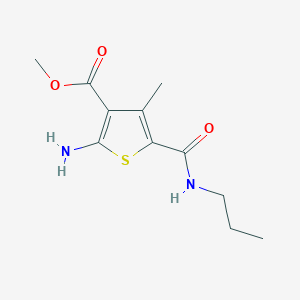

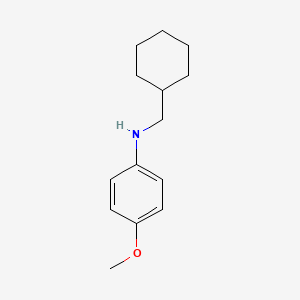
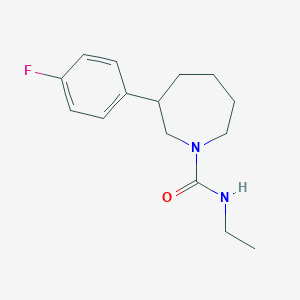
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)

![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)
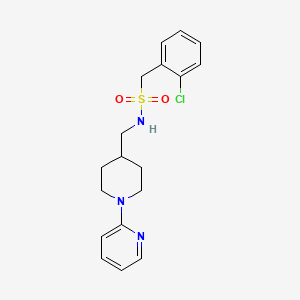
![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)
![3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE](/img/structure/B2443757.png)
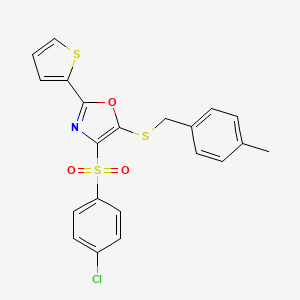

![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)
